molecular formula C13H19NO4S B13995064 2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid CAS No. 6297-57-0

2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid

Cat. No.: B13995064
CAS No.: 6297-57-0
M. Wt: 285.36 g/mol
InChI Key: SXWRIQLFHIQDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid is an organic compound with a unique structure that includes a benzylsulfonyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid typically involves the reaction of benzylsulfonyl chloride with an amino acid derivative under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylsulfonyl)amino]-4-methylpentanoic acid
  • 2-[(Ethylsulfonyl)amino]-4-methylpentanoic acid
  • 2-[(Phenylsulfonyl)amino]-4-methylpentanoic acid

Comparison

Compared to its analogs, 2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic sites on proteins. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6297-57-0

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

2-(benzylsulfonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C13H19NO4S/c1-10(2)8-12(13(15)16)14-19(17,18)9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)

InChI Key

SXWRIQLFHIQDFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.